(2-Hydroxyethyl)-methylcarbamic acid allyl ester
Overview
Description
“(2-Hydroxyethyl)-methylcarbamic acid allyl ester” is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This particular ester has a CAS number of 1339652-25-3 .
Synthesis Analysis
Esters, including “this compound”, can be synthesized from carboxylic acids and alcohols through a process known as Fischer esterification . In this process, a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester . The reaction is reversible and does not go to completion .Molecular Structure Analysis
Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . In the case of “this compound”, the specific groups replacing the hydrogen in the carboxylic acid would need to be determined based on its specific molecular formula .Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is split into a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . In basic hydrolysis, a base such as sodium hydroxide or potassium hydroxide is used to hydrolyze the ester, producing a carboxylate salt and an alcohol .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols . They can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Mechanism of Action
Properties
IUPAC Name |
prop-2-enyl N-(2-hydroxyethyl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-6-11-7(10)8(2)4-5-9/h3,9H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIORRRMMYAZSRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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